

Physical and chemical properties of 2,3,4,5-tetrachlorobenzeneamine

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Compound of Interest

Compound Name: 2,3,4,5-Tetrachloroaniline

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Technical Guide: 2,3,4,5-Tetrachlorobenzeneamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3,4,5-tetrachlorobenzeneamine, also known as **2,3,4,5-tetrachloroaniline**. This document includes key data, experimental protocols, and relevant biological information to support research and development activities.

Core Physical and Chemical Properties

2,3,4,5-Tetrachlorobenzeneamine is a chlorinated aromatic amine. Its structure and key properties are summarized below.

Physical Properties

The physical characteristics of 2,3,4,5-tetrachlorobenzeneamine are presented in Table 1. It is a colorless to slightly yellow crystalline solid with low solubility in water but better solubility in common organic solvents[1]. There is a noted discrepancy in the reported melting point, with values of 118 °C and 132-135 °C cited in the literature[1][2].

Table 1: Physical Properties of 2,3,4,5-Tetrachlorobenzeneamine

Property	Value	Source(s)
Molecular Formula	C ₆ H ₃ Cl ₄ N	[2][3]
Molecular Weight	230.91 g/mol	[3]
Appearance	Colorless to slightly yellow crystalline solid	[1]
Melting Point	118 °C or 132-135 °C	[1][2]
Boiling Point	325.5 ± 37.0 °C (Predicted)	[1]
Solubility	Low in water; soluble in common organic solvents	[1]

Chemical Properties

2,3,4,5-Tetrachlorobenzenamine is relatively stable at room temperature. However, it may undergo hazardous reactions when heated or exposed to strong oxidizing agents[1]. As an aromatic amine, the amino group can undergo diazotization reactions[4].

Spectral Data

The spectral characteristics of 2,3,4,5-tetrachlorobenzenamine are crucial for its identification and characterization. A summary of available spectral data is provided in the tables below.

Table 2: ¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Assignment
~7.0-7.5	Singlet	Aromatic Proton (1H)
~4.0-5.0	Broad Singlet	Amine Protons (-NH ₂) (2H)

Note: Predicted chemical shifts based on the structure and general values for aromatic amines. Actual values may vary depending on the solvent and experimental conditions.

Table 3: ¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~140-145	C-NH ₂
~120-135	C-Cl
~115-125	C-H
Note: Predicted chemical shifts based on the structure and general values for substituted benzenes.	

Table 4: IR Spectral Data

Wavenumber (cm ⁻¹)	Assignment
3300-3500	N-H stretch (asymmetric and symmetric)
3000-3100	Aromatic C-H stretch
1600-1650	N-H bend
1400-1500	Aromatic C=C stretch
1000-1200	C-N stretch
600-800	C-Cl stretch
Note: These are characteristic absorption ranges for the functional groups present in the molecule.	

Table 5: Mass Spectrometry Data

m/z	Interpretation
229, 231, 233	Molecular ion (M^+) cluster due to chlorine isotopes
194, 196, 198	$[M-Cl]^+$
159, 161	$[M-2Cl]^+$
124	$[M-3Cl]^+$

Note: The presence of four chlorine atoms results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

Experimental Protocols

Synthesis of 2,3,4,5-Tetrachlorobenzenamine

2,3,4,5-Tetrachlorobenzenamine is typically synthesized via the reduction of its nitro precursor, 2,3,4,5-tetrachloronitrobenzene[4][5]. A general method for the reduction of nitroaromatic compounds using iron powder is described below, which can be adapted for this specific synthesis[6].

Step 1: Synthesis of 2,3,4,5-Tetrachloronitrobenzene (Precursor)

A patented method involves the chlorination of 2,4,5-trichloronitrobenzene[7].

- Materials: 2,4,5-trichloronitrobenzene, concentrated sulfuric acid, chlorosulfonic acid, 1,2-dichloroethane, iodine, and chlorine gas.
- Procedure:
 - In a suitable reactor, dissolve 2,4,5-trichloronitrobenzene in a mixture of concentrated sulfuric acid and chlorosulfonic acid, using 1,2-dichloroethane as a cosolvent.
 - Add a catalytic amount of iodine.

- Introduce chlorine gas into the reaction mixture while maintaining the temperature between 50 and 80 °C.
- Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).
- Upon completion, the reaction mixture is worked up by separation, purification, and crystallization to yield 2,3,4,5-tetrachloronitrobenzene.

Step 2: Reduction to 2,3,4,5-Tetrachlorobenzenamine

- Materials: 2,3,4,5-tetrachloronitrobenzene, iron powder, water, and a suitable organic solvent for extraction (e.g., ethyl acetate).
- Procedure:
 - To a reaction vessel equipped with a stirrer and a reflux condenser, add iron powder and water.
 - Heat the mixture to 90-95 °C with vigorous stirring.
 - Gradually add the 2,3,4,5-tetrachloronitrobenzene in portions to control the exothermic reaction.
 - Monitor the reaction by gas chromatography (GC) until the starting material is consumed.
 - After the reaction is complete, cool the mixture slightly.
 - Extract the product with ethyl acetate.
 - Filter the mixture to remove iron and iron oxides.
 - Separate the organic layer and evaporate the solvent to obtain the crude 2,3,4,5-tetrachlorobenzenamine.

Purification

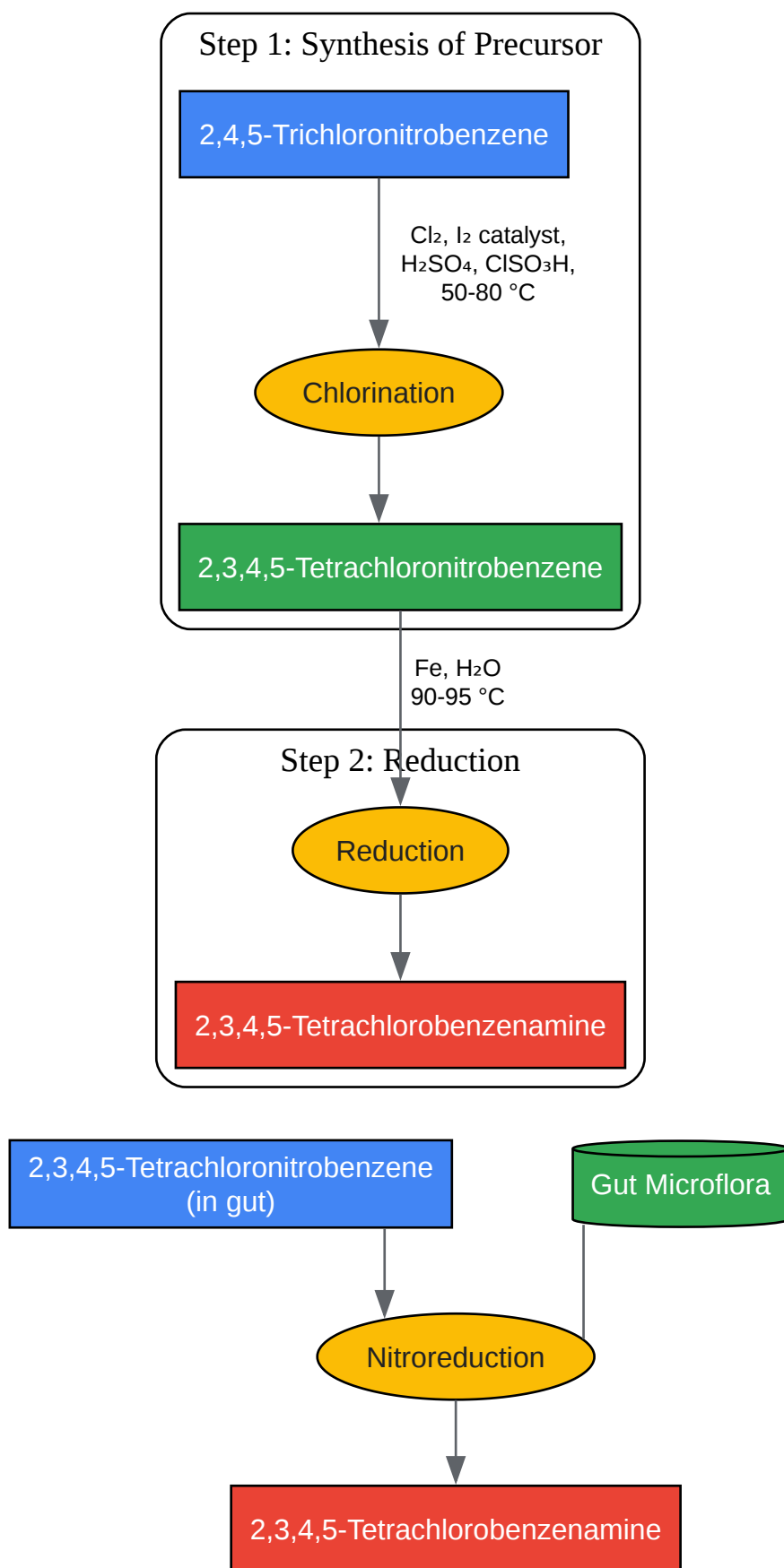
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Biological Relevance and Signaling Pathways

2,3,4,5-Tetrachlorobenzeneamine is a known metabolite of the corresponding nitro compound, 2,3,4,5-tetrachloronitrobenzene[4]. The metabolic transformation primarily occurs in the gut, where the nitro group is reduced to an amine by the action of intestinal microflora[4]. This is a common metabolic pathway for nitroaromatic compounds[4].

The absorbed 2,3,4,5-tetrachloronitrobenzene can also be metabolized into glucuronide and ethereal sulfate conjugates[4].

Mandatory Visualizations



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